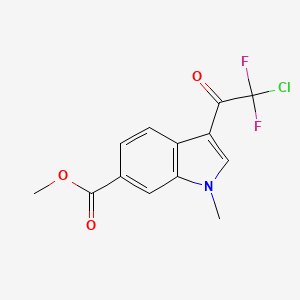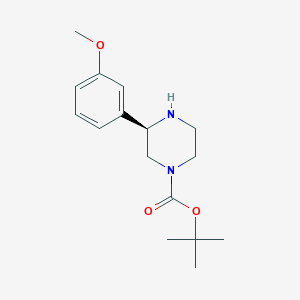![molecular formula C23H21N3O6S2 B14126300 N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14126300.png)
N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2H-1,3-benzodioxol-5-yl)methyl]-7,8-diethoxy-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzodioxole moiety, a thiazoloquinazoline core, and a carboxamide group, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-7,8-diethoxy-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the construction of the thiazoloquinazoline core. Key steps may include:
Formation of Benzodioxole Moiety: This can be achieved through a copper-catalyzed coupling reaction.
Construction of Thiazoloquinazoline Core: This involves cyclization reactions under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Introduction of Carboxamide Group: This step typically involves amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
化学反応の分析
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-7,8-diethoxy-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
N-[(2H-1,3-benzodioxol-5-yl)methyl]-7,8-diethoxy-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-7,8-diethoxy-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific kinases or modulate mitochondrial membrane potential, leading to effects like cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-7,8-diethoxy-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is unique due to its thiazoloquinazoline core, which imparts distinct chemical and biological properties compared to other benzodioxole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C23H21N3O6S2 |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C23H21N3O6S2/c1-3-29-17-8-13-14(9-18(17)30-4-2)26-20(25-21(13)27)19(34-23(26)33)22(28)24-10-12-5-6-15-16(7-12)32-11-31-15/h5-9H,3-4,10-11H2,1-2H3,(H,24,28)(H,25,27) |
InChIキー |
GSCSATHTENRHGD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCC4=CC5=C(C=C4)OCO5)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


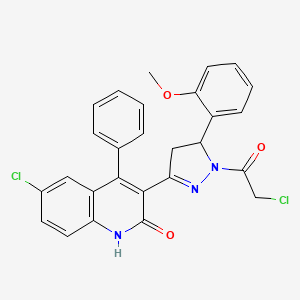
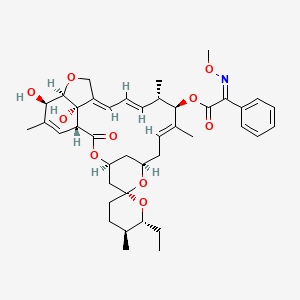
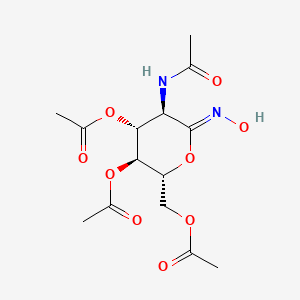
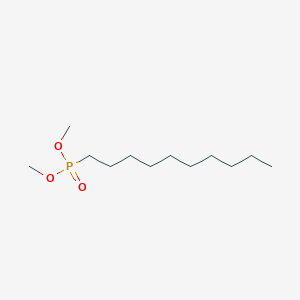

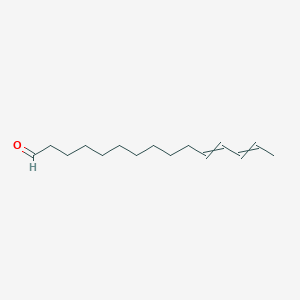
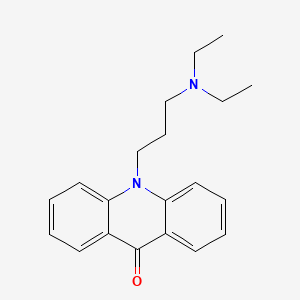
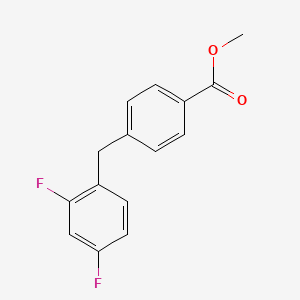
![methyl 2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate](/img/structure/B14126272.png)
![(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14126273.png)

